molecular formula C13H15NO2 B8411766 2-Methyl-6,7,8,9-tetrahydronaphth[2,3-b]-1,4-oxazin-3(4H)-one

2-Methyl-6,7,8,9-tetrahydronaphth[2,3-b]-1,4-oxazin-3(4H)-one

Cat. No.: B8411766
M. Wt: 217.26 g/mol
InChI Key: XDYGIGCJESMNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6,7,8,9-tetrahydronaphth[2,3-b]-1,4-oxazin-3(4H)-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-4H-benzo[g][1,4]benzoxazin-3-one

InChI

InChI=1S/C13H15NO2/c1-8-13(15)14-11-6-9-4-2-3-5-10(9)7-12(11)16-8/h6-8H,2-5H2,1H3,(H,14,15)

InChI Key

XDYGIGCJESMNCR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C3CCCCC3=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a mixture of 10 ml of glacial acetic acid with 1.25 ml of water, 2-(5,6,7,8-tetrahydro-3-nitro-2-naphthoxy)-propionic acid ethyl ester is dissolved and mixed in portions with 960 mg of iron powder. It is heated, cooled and poured onto water. The crystals are suctioned off and washed with water, dissolved again with ethyl acetate and washed with soda solution, the organic phase is washed with brine, dried with magnesium sulfate and concentrated by evaporation. 740 mg, yield 81%, results.
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
2-(5,6,7,8-tetrahydro-3-nitro-2-naphthoxy)-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
960 mg
Type
catalyst
Reaction Step Two

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